Diacetyl-l-tartaric acid

Overview

Description

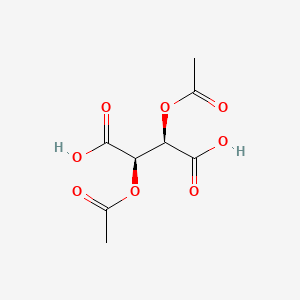

Diacetyl-l-tartaric acid, also known as 2,3-bis(acetyloxy)butanedioic acid, is a derivative of tartaric acid . It has a molecular formula of C8H10O8 and an average mass of 234.160 Da . It is used in the form of DATEM (diacetyl tartaric acid ester of mono- and diglycerides, also E472e), an emulsifier primarily used in baking to strengthen the gluten network in dough .

Synthesis Analysis

This compound can be synthesized from L-tartaric acid . The exact synthesis process involves the reaction of diacetyl tartaric anhydride with mono- and diglycerides derived from edible sources .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, and 8 oxygen atoms . It has several freely rotating bonds and two hydrogen bond donors .

Chemical Reactions Analysis

This compound is used in various chromatographic separation methods such as HPLC, GC, and TLC . It also reacts with alkanoamines in aprotic medium containing trichloroacetic acid and produces tartaric acid monoesters .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 398.9±42.0 °C at 760 mmHg, and a flash point of 159.4±21.4 °C . It has a polar surface area of 127 Å2 and a molar volume of 157.6±3.0 cm3 .

Scientific Research Applications

Synthesis Applications

- Imides and Amides Production : Diacetyl-L-tartaric acid anhydride has been used to react with aromatic primary amines, leading to the formation of imides and amides. This reaction is influenced by the substitution pattern and the nature of the substituents on the aromatic amines (Naz et al., 2010).

Chromatographic Analysis

- Gas-Liquid Chromatographic Detection : Diacetyl tartaric acid ester of diglyceride can be extracted and detected in dairy and non-dairy coffee cream powders using gas-liquid chromatography (Inoue et al., 1981).

- Capillary Zone Electrophoresis : Diastereomeric derivatives of enantiomers, obtained by reaction with diacetyl-l-tartaric anhydride, have been successfully separated using capillary zone electrophoresis (Schützner et al., 1993).

Enantiomeric Synthesis

- Enantiomeric Tartaric Acid Production : Tartaric acid, a significant chiral chemical, has been synthesized enantioselectively using bacteria with cis-epoxysuccinate hydrolase activity. This synthesis provides nearly 100% enantiomeric excess (Xuan & Feng, 2019).

- 1,2-Dihydronaphthalene-1-Carbaldehydes Synthesis : (+)-Tartaric acid has been used as a catalyst for enantioselective synthesis in organic chemistry, exemplified by the synthesis of 1,2-dihydronaphthalene-1-carbaldehydes (Luan et al., 2015).

Medical and Biological Applications

- Antihyperglycemic and Antidyslipidemic Effects : L-Tartaric acid has been investigated for its antihyperglycemic and antidyslipidemic effects, particularly in the context of diabetes and dyslipidemia (Amssayef & Eddouks, 2022).

- Antihypertensive and Vasorelaxant Effects : L-Tartaric acid shows potential as an antihypertensive agent, affecting blood pressure and vasorelaxation in hypertensive rats. Its effect is mediated through eNOS/NO/cGMP pathways, demonstrating its significance in cardiovascular research (Amssayef, Bouadid, & Eddouks, 2023).

Food Industry Applications

- Bakery Industry : Diacetyl tartaric acid ester of monoglycerides (DATEM) is used as an anionic emulsifier in bread making, improving dough stability and bread quality. Its effects vary with the type of flour used (Ying et al., 2009).

- Chinese Steamed Bread (CSB) Quality : DATEM has shown positive effects on the rheological properties of dough and the qualities of CSB and bread, improving elasticity, tenacity, and whiteness (Xiujin et al., 2007).

Nanotechnology Applications

- Drug Carrier : L-tartaric acid modified chiral mesoporous silica nanoparticles (CMSN) have been explored for drug delivery, showing improved wettability, degradation, bio-adhesion, and biocompatibility. This research highlights its potential in the development of advanced drug delivery systems (Hu et al., 2020).

Wine Industry Applications

- Botanical Source Discrimination : The stable isotope ratios of L-tartaric acid from different botanical sources, such as grape and tamarind, have been used to discriminate between natural and synthetic sources in wine industry quality control (Moreno Rojas et al., 2007).

Mechanism of Action

Target of Action

Diacetyl-l-tartaric acid primarily targets amino alcohols . It is mainly employed as a reagent for the chiral derivatization of these amino alcohols .

Mode of Action

This compound interacts with its targets, the amino alcohols, in an aprotic medium containing trichloroacetic acid . This interaction results in the production of tartaric acid monoesters .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of amino alcohols into tartaric acid monoesters

Result of Action

The primary molecular effect of this compound’s action is the production of tartaric acid monoesters from amino alcohols

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the medium in which the reaction takes place, the presence of trichloroacetic acid, and the concentration of the amino alcohol target

Safety and Hazards

Future Directions

Tartaric acid and its derivatives, including Diacetyl-l-tartaric acid, have played a significant role in the evolution of stereochemistry and the development of enantioseparation techniques . There is an ever-increasing demand for the development of new methods of enantioseparation, which could potentially involve this compound .

properties

IUPAC Name |

(2R,3R)-2,3-diacetyloxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISEZBAYYIQFB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51591-38-9 | |

| Record name | Diacetyltartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51591-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyl-L-tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [R(R*,R*)]-2,3-bis(acetoxy)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYL-L-TARTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSJ8N03NO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)

![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)